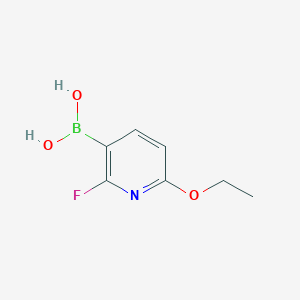

6-Ethoxy-2-fluoropyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-ethoxy-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUORRLJBARCROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 6-Ethoxy-2-fluoropyridine-3-boronic acid

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 6-Ethoxy-2-fluoropyridine-3-boronic acid , a critical heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.

The presence of the boronic acid moiety (

Compound Identity

| Property | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 148252-83-5 |

| Molecular Formula | |

| Molecular Weight | 184.96 g/mol |

| SMILES | CCOC1=NC(F)=C(B(O)O)C=C1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in |

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

The Boroxine Challenge in NMR

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially in non-polar solvents or upon heating. This results in signal broadening or the appearance of dual distinct species in the NMR spectrum.

Field-Proven Protocol:

-

Solvent Choice: Use DMSO-d

or Methanol-d -

D

O Exchange: The hydroxyl protons of the

Predicted NMR Data (400 MHz, DMSO-d )

Note: Chemical shifts (

| Position | Multiplicity | Integral | Assignment | ||

| B-OH | 8.20 – 8.50 | s (broad) | 2H | - | Boronic acid hydroxyls (disappears with |

| H-4 | 8.05 – 8.15 | dd | 1H | Aromatic CH (Ortho to Boron) | |

| H-5 | 6.80 – 6.95 | dd | 1H | Aromatic CH (Ortho to OEt) | |

| OCH | 4.35 | q | 2H | Ethoxy methylene | |

| CH | 1.32 | t | 3H | Ethoxy methyl |

Mechanistic Insight:

-

H-5 Shielding: The ethoxy group at position 6 is a strong mesomeric donor (

), significantly shielding the ortho proton (H-5), pushing it upfield to ~6.9 ppm compared to unsubstituted pyridine. -

H-4 Deshielding: The boronic acid group is inductively withdrawing (

), deshielding H-4. The fluorine at position 2 also exerts a withdrawing effect, further shifting H-4 downfield.

NMR (376 MHz, DMSO-d )

-

Shift:

-70.0 to -72.0 ppm. -

Pattern: Singlet (if proton decoupled) or broad doublet. The fluorine is adjacent to the ring nitrogen and the boronic acid, placing it in a highly deshielded environment relative to fluorobenzene.

NMR (128 MHz, DMSO-d )

-

Shift:

27.0 – 30.0 ppm. -

Pattern: Very broad singlet.

-

Note: Boron has a quadrupole moment. The signal width is due to rapid quadrupolar relaxation. If the sample contains boroxine, a second peak may appear slightly downfield (~32 ppm).

Mass Spectrometry (MS) Profile[1][3]

Mass spectrometry of boronic acids requires specific ionization techniques due to their tendency to form esters with alcoholic solvents used in LC-MS mobile phases.

Ionization Mode: Electrospray Ionization, Negative Mode (ESI

| Ion Species | m/z (Theoretical) | Description |

| [M-H] | 184.06 | Deprotonated molecular ion (Standard in neutral/basic buffers) |

| [M+HCOO] | 230.06 | Formate adduct (Common if formic acid is in mobile phase) |

| [M-H + CH | 216.09 | Methanol adduct (Artifact of MeOH injection) |

| [2M-H] | 369.13 | Dimer formation (Concentration dependent) |

Protocol Tip: Avoid high fragmentation voltages. Boronic acids readily lose water (

Infrared Spectroscopy (IR)[1][3][4][5][6][7]

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3200 – 3400 | O-H Stretch (Broad) | Boronic Acid ( |

| 2980, 2930 | C-H Stretch | Ethyl group (Aliphatic) |

| 1610, 1580 | C=N / C=C Stretch | Pyridine Ring |

| 1340 – 1360 | B-O Stretch | Boronic Acid (Characteristic) |

| 1250 | C-O Stretch | Aryl Ether ( |

| 1100 – 1150 | C-F Stretch | Aryl Fluoride |

Experimental Workflow & Stability

Handling Boroxine Equilibrium

The following diagram illustrates the equilibrium that complicates spectroscopic analysis and how to control it.

Sample Preparation Protocol

-

For NMR:

-

Weigh 5–10 mg of this compound.

-

Dissolve in 0.6 mL DMSO-d

. -

Optional: If peaks are broad, add 1 drop of

to exchange OH protons and sharpen aromatic signals.

-

-

For Long-Term Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Boronic acids can slowly oxidize to phenols (C-OH) if exposed to air and light for extended periods.

-

References

-

Sigma-Aldrich. This compound Product Specification. Retrieved from

-

Hall, D. G. (Ed.).[2][3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

BenchChem.[2] Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Retrieved from

-

San Diego State University (SDSU). 11B NMR Chemical Shifts. Retrieved from

-

PubChem.[6][7] Compound Summary for CID 46739261. Retrieved from

Sources

Sourcing and Validation of 6-Ethoxy-2-fluoropyridine-3-boronic acid (CAS: 1256345-53-5): A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the commercial landscape and critical quality control measures for 6-Ethoxy-2-fluoropyridine-3-boronic acid, a key building block for researchers in medicinal chemistry and drug development. We will move beyond a simple list of vendors to discuss the strategic importance of this reagent, the nuances of supplier selection, and the imperative for in-house validation to ensure experimental integrity.

Chapter 1: The Strategic Importance of Heterocyclic Boronic Acids in Modern Drug Discovery

This compound belongs to a class of reagents indispensable for the construction of complex molecular architectures. Its utility is primarily rooted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] The pyridine core, decorated with both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, offers medicinal chemists a versatile scaffold to modulate properties like metabolic stability, potency, and solubility in drug candidates.

The boronic acid moiety is the functional group that enables participation in the palladium-catalyzed Suzuki-Miyaura cycle. This process involves a sequence of oxidative addition, transmetalation, and reductive elimination to couple the pyridine ring with a variety of aryl or vinyl halides.[2] Understanding this mechanism is key to troubleshooting reactions and appreciating the critical role of reagent quality.

Caption: The Suzuki-Miyaura catalytic cycle.

Chapter 2: Commercial Availability and Supplier Evaluation

Sourcing specialized reagents like this compound (CAS: 1256345-53-5) often presents challenges beyond simple catalog searches. Our investigation reveals a landscape characterized by a primary off-the-shelf supplier and several potential custom synthesis houses.

Data Presentation: Supplier Landscape

| Supplier | CAS 1256345-53-5 Availability | Typical Business Model | Notes |

| Sigma-Aldrich (Merck) | In-Stock / Catalog Item | Global Reagent Supplier | Explicitly notes that analytical data is not collected for this product; buyer assumes all responsibility for QC. |

| Enamine | By Request | Building Blocks / Custom Synthesis[3] | A leading provider for custom and novel building blocks. An inquiry for this specific CAS number is recommended. |

| Combi-Blocks | By Request | Building Blocks / Custom Synthesis[2][4] | Specializes in a wide range of boronic acids and heterocyclic compounds. Well-equipped for custom synthesis projects. |

| BLD Pharmatech | By Request | Building Blocks / Custom Synthesis[5] | Offers extensive custom synthesis and scale-up manufacturing services. |

| Key Organics | By Request | Building Blocks / Custom Synthesis[6] | Provides fee-for-service synthetic organic chemistry and a large catalog of building blocks. |

Expert Insights on Supplier Selection:

The supplier landscape for this molecule is a classic case study for drug discovery programs. While a major supplier like Sigma-Aldrich offers the convenience of an in-stock product, the explicit disclaimer regarding quality control shifts the burden of proof entirely to the end-user. This is a significant risk for high-stakes experiments where reagent purity is paramount.

For suppliers listed as "By Request," the engagement process is different. These companies are often the original manufacturers or have deep expertise in specific chemistries. A request for quotation (RFQ) should not only ask for price and lead time but also for a commitment to provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, LC-MS, purity assessment). This upfront investment in communication can save significant time and resources downstream.

Caption: A robust workflow for vetting chemical suppliers.

Chapter 3: In-House Quality Control: A Self-Validating Protocol

Given the sourcing realities, particularly the lack of supplier-provided analytical data from in-stock sources, establishing a rigorous in-house QC protocol is not just recommended—it is mandatory. Failure to validate the identity and purity of this starting material can lead to failed reactions, irreproducible results, and the generation of misleading biological data.

Experimental Protocol: QC of this compound

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the received material.

-

Dissolve in a suitable deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize polar compounds and the presence of a residual water peak that can be informative.

-

For LC-MS analysis, prepare a dilute solution (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

-

-

Analytical Techniques & Expected Results:

-

¹H NMR (Proton NMR): This is the first and most crucial check for identity.

-

Expected Signals: Look for an ethyl group (a quartet and a triplet), two distinct aromatic protons on the pyridine ring, and a broad singlet for the B(OH)₂ protons. The chemical shifts and coupling patterns should match the proposed structure.

-

Causality: The integration of these peaks should correspond to the number of protons (e.g., 2H for the -OCH₂- quartet, 3H for the -CH₃ triplet). Significant deviation suggests impurities.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique assesses purity and confirms molecular weight.

-

Expected Results: The chromatogram should show a single major peak. The mass spectrum corresponding to this peak should display the expected molecular ion for the compound (C₇H₉BFNO₃, MW: 184.96). Look for [M+H]⁺ (185.97) or other relevant adducts.

-

Causality: The purity can be estimated by the relative area of the main peak. The presence of multiple peaks indicates impurities, which could be starting materials, byproducts, or degradation products.

-

-

¹⁹F NMR (Fluorine NMR): As this is a fluorinated compound, ¹⁹F NMR is a powerful tool.

-

Expected Results: A single resonance corresponding to the single fluorine atom on the pyridine ring.

-

Causality: Its presence and chemical shift provide unambiguous confirmation of the fluorine's incorporation and chemical environment. The absence of this signal is a definitive red flag.

-

-

¹¹B NMR (Boron NMR): This confirms the presence and state of the boronic acid.

-

Expected Results: A broad signal in the characteristic chemical shift range for trigonal boronic acids.

-

Causality: This directly probes the key functional group for the Suzuki coupling.

-

-

Caption: A self-validating workflow for in-house reagent QC.

Chapter 4: Safe Handling and Storage Protocols

Boronic acids require specific handling and storage conditions to maintain their integrity. They are generally stable solids, but are susceptible to degradation, particularly dehydration to form boroxine anhydrides, or decomposition if handled improperly.

-

Storage: Store in tightly sealed containers in a cool, dry place, ideally between 2-8°C. The area should be well-ventilated and away from direct sunlight.

-

Handling: Boronic acids are often fine powders. Handle in a fume hood to avoid inhalation.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Moisture Sensitivity: Boronic acids are hygroscopic and can absorb moisture from the air, which may affect their reactivity and lead to clumping. Always handle in a dry environment and ensure containers are sealed immediately after use.

By adhering to this comprehensive guide—from understanding the reagent's strategic value to meticulous supplier vetting and mandatory in-house QC—researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful drug discovery campaigns.

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- BLD Pharmatech Co., Limited. (n.d.). Company Profile.

Sources

- 1. {5-[2-(tert-butoxy)-2-oxoethoxy]-6-fluoropyridin-3-yl}boronic acid [sigmaaldrich.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. Boronic acids and their derivatives - Enamine [enamine.net]

- 4. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 6. keyorganics.net [keyorganics.net]

Literature review on 6-Ethoxy-2-fluoropyridine-3-boronic acid

Executive Summary

6-Ethoxy-2-fluoropyridine-3-boronic acid is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents. Its structural value lies in the 2-fluoro-6-alkoxy substitution pattern , which imparts unique electronic properties and metabolic stability to drug scaffolds.

Unlike simple phenylboronic acids, this compound acts as a "metabolic shield" in medicinal chemistry. The fluorine atom at the C2 position blocks oxidative metabolism (e.g., by cytochrome P450s) at the electron-deficient α-position of the pyridine ring, while the C6-ethoxy group modulates lipophilicity (LogP) and provides a hydrogen bond acceptor.

This guide details the synthesis, handling, and application of this reagent, focusing on its role in Suzuki-Miyaura cross-coupling and specific utility in developing efflux pump inhibitors.

Chemical Profile & Identification

Researchers must verify the isomeric identity of this compound before use, as catalog names often vary between "6-ethoxy" and "2-ethoxy" derivatives depending on ring numbering conventions.

| Property | Detail |

| IUPAC Name | (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid |

| Common Name | This compound |

| CAS Number | Verify Structure (Commonly confused with 5-fluoro isomer 1309982-57-7; check specific vendor COA) |

| Molecular Formula | C₇H₉BFNO₃ |

| Molecular Weight | 184.96 g/mol |

| SMILES | CCOC1=NC(F)=C(B(O)O)C=C1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Acidity (pKa) | Boronic acid OH ~8.5 (estimated) |

Critical Structural Check: Ensure the Fluorine is at C2 (adjacent to Nitrogen) and the Boronic Acid is at C3 (adjacent to Fluorine). This ortho-fluoro-boronic acid motif is electronically distinct from the 5-fluoro isomer, which reacts differently in cross-coupling due to the "ortho-effect."

Synthesis of the Core

The synthesis of this compound is a classic example of Directed Ortho Metalation (DoM) . The fluorine atom serves as a powerful Directed Metalation Group (DMG), guiding the lithiation exclusively to the C3 position.

Mechanistic Pathway[2][3][4]

-

Precursor Formation: Nucleophilic aromatic substitution (

) of 2,6-difluoropyridine with sodium ethoxide yields 2-ethoxy-6-fluoropyridine. -

Directed Lithiation: Treatment with a hindered base (LDA or LiTMP) at cryogenic temperatures (-78°C). The acidity of the C3 proton is enhanced by the inductive effect of the adjacent fluorine.

-

Electrophilic Quench: The lithiated intermediate reacts with triisopropyl borate, followed by acidic hydrolysis.

Caption: Synthesis via Directed Ortho Metalation. Fluorine directs lithiation to C3.

Experimental Considerations

-

Regioselectivity: In the

step, using exactly 1.0 equivalent of NaOEt is crucial to avoid formation of the 2,6-diethoxy byproduct. -

Temperature Control: The lithiated intermediate is unstable above -60°C. A "halogen dance" or decomposition can occur if the temperature rises before the borate quench.

Application: Suzuki-Miyaura Coupling

This boronic acid is a challenging substrate for Suzuki coupling due to the protodeboronation tendency common in 2-heteroaryl boronic acids. The electron-withdrawing fluorine and nitrogen atoms destabilize the C-B bond, making the boronic acid prone to hydrolysis under basic conditions.

Optimized Protocol

To mitigate protodeboronation, use a catalyst system that facilitates rapid transmetalation.

Reagents:

-

Catalyst:

(preferred for steric bulk and bite angle) or -

Base:

(anhydrous) or -

Solvent: 1,4-Dioxane / Water (10:1) or Toluene / Water (for highly lipophilic partners).

Procedure:

-

Charge reaction vial with Aryl Bromide (1.0 equiv), This compound (1.2–1.5 equiv), and

(5 mol%). -

Purge with Argon for 5 minutes.

-

Add degassed solvent and base.

-

Heat to 80–90°C. Note: Microwave irradiation (100°C, 30 min) often improves yields by shortening the time the boronic acid is exposed to base.

Comparison of Coupling Partners

The table below highlights why the 2-fluoro-3-boronic acid is distinct from its chloro-analog.

| Feature | 2-Fluoro-3-boronic acid | 2-Chloro-3-boronic acid |

| Role | Nucleophile (Boron attacks) | Ambiphilic (Boron or Cl can react) |

| Stability | Moderate (Prone to deboronation) | Low (Self-coupling risk) |

| Reactivity | C-F bond is inert to Pd(0) | C-Cl bond can undergo oxidative addition |

| Use Case | Introducing F-Pyridine motif | Introducing Cl-Pyridine (for further functionalization) |

Case Study: NorA Efflux Pump Inhibitors

A primary application of 6-alkoxypyridine-3-boronic acids is in the development of efflux pump inhibitors (EPIs) to combat antibiotic resistance in Staphylococcus aureus.

Mechanism: The NorA efflux pump expels hydrophilic fluoroquinolones (e.g., ciprofloxacin) from bacterial cells. Research indicates that 6-alkoxypyridine-3-boronic acids can potentiate ciprofloxacin activity.

-

The boronic acid moiety is hypothesized to interact reversibly with the hydroxyl groups of serine or threonine residues within the efflux pump channel.

-

The 6-ethoxy tail provides necessary lipophilic contacts within the binding pocket.

-

The 2-fluoro group prevents metabolic degradation of the inhibitor itself.

Caption: Mechanism of Action for Boronic Acid-based Efflux Pump Inhibition.

Handling and Storage

-

Hygroscopicity: Boronic acids can dehydrate to form cyclic boroxines (anhydrides). This is reversible upon addition of water/base during coupling.

-

Storage: Store at 2–8°C under inert gas.

-

Safety: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.

-

Analysis: NMR of boronic acids often shows broad peaks due to dynamic hydrogen bonding. Conversion to the pinacol ester is recommended for clean characterization.

References

-

Synthesis of Fluoropyridines via Directed Metalation: Schlosser, M., et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis."[1] Journal of the American Chemical Society, 2009.[2]

-

Boronic Acids in Medicinal Chemistry: Fontaine, F., et al.[3] "Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives." European Journal of Medicinal Chemistry, 2015.

-

Suzuki Coupling of Pyridyl Boronates: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008.

-

Regioselectivity of SNAr in Difluoropyridines: Loudet, A., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Journal of Organic Chemistry, 2016.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 6-Ethoxy-2-fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Fluorinated Pyridyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2][3] These structural motifs are foundational to numerous programs in drug discovery and materials science, where the precise arrangement of aromatic systems dictates biological activity and physical properties.[1][4][5]

This guide focuses on a specific, highly functionalized building block: 6-Ethoxy-2-fluoropyridine-3-boronic acid . The utility of this reagent is defined by its unique electronic architecture. It features a π-deficient pyridine ring, a common scaffold in pharmaceuticals, further modulated by a 2-fluoro substituent and a 6-ethoxy group. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom presents known challenges in Suzuki-Miyaura couplings, a phenomenon often termed the "2-pyridyl problem".[1][6][7] This issue arises from the potential for catalyst inhibition via coordination of the pyridine nitrogen to the palladium center and the increased propensity for protodeboronation under basic conditions.[4][7][8]

However, mastering the coupling of this reagent provides access to novel chemical space, embedding a fluorinated pyridine core that can enhance metabolic stability, modulate pKa, and introduce specific intermolecular interactions in a target molecule. This document provides the mechanistic insights and field-proven protocols necessary to overcome these challenges and successfully employ this compound in complex synthetic campaigns.

Mechanistic Deep Dive: Navigating the "2-Pyridyl Problem"

A successful protocol is built upon a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

For this compound (R²-B(OH)₂), the key challenges are:

-

Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the Pd(II) intermediate, forming an off-cycle, inactive complex. This sequestration of the catalyst is a primary cause of low conversion.[5][7]

-

Slow Transmetalation: The electron-withdrawing fluorine atom and pyridine nitrogen decrease the nucleophilicity of the boronic acid. This slows the rate-limiting transmetalation step, where the organic group is transferred from boron to palladium.[4][7][10]

-

Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (often water or alcohol solvents in the presence of base), leading to the formation of 6-ethoxy-2-fluoropyridine and consumption of the starting material.[7][8] Electron-deficient heteroaryl boronic acids are particularly susceptible to this pathway.[4]

Strategic selection of the catalyst system and reaction conditions is therefore not merely for optimization, but is essential to overcome these inherent mechanistic hurdles.

Core Protocol Components: A Rationale-Driven Approach

Success with this substrate hinges on making informed choices for each component of the reaction. Simply adopting a generic Suzuki protocol will likely lead to poor results.

| Component | Recommended Choice(s) | Rationale & Causality |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) upon reduction in situ. Their primary role is to provide the palladium center; the reactivity is dictated almost entirely by the choice of ligand.[9][11] |

| Ligand | SPhos, RuPhos, or other bulky, electron-rich biaryl phosphines. | This is the most critical parameter. Bulky ligands like SPhos create a sterically hindered coordination sphere around the palladium. This promotes the reductive elimination step and, crucially, discourages the binding of the pyridine nitrogen, thus mitigating catalyst inhibition.[5][10] Their strong electron-donating character also accelerates the initial oxidative addition step.[10] |

| Base | K₃PO₄, Cs₂CO₃, KF | A moderately strong, non-nucleophilic base is required to form the active boronate species without promoting side reactions.[2][12] K₃PO₄ and Cs₂CO₃ are excellent choices for challenging couplings.[13] Fluoride bases (KF, CsF) can be particularly effective due to the high affinity of boron for fluoride, which facilitates formation of a highly active trifluoroborate species in situ.[14] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | An anhydrous polar aprotic solvent is typically used. The addition of a small amount of water (typically 10-25% by volume) is often beneficial. Water aids in dissolving the inorganic base and facilitates the equilibrium between the boronic acid and the active boronate species required for transmetalation.[13][15] Crucially, all solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers for the catalytic steps, particularly for electron-deficient substrates. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[16] |

Standardized Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br). It is designed to be self-validating, with checkpoints for monitoring progress.

Materials:

-

Aryl Bromide (1.0 equiv.)

-

This compound (1.2 - 1.5 equiv.)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv., finely ground)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), K₃PO₄ (1.5 mmol, 3.0 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).[10]

-

Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[17]

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 2.0 mL) followed by degassed water (e.g., 0.5 mL) via syringe. The mixture should be a suspension.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 8-24 hours.

-

Monitoring: Progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The disappearance of the limiting aryl bromide is the primary indicator of completion.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure bi-heteroaryl product.[9][17]

Optimization and Troubleshooting

No single protocol is perfect for all substrates. The following provides guidance for optimizing the reaction based on initial results.

Caption: Decision logic for troubleshooting common Suzuki-Miyaura coupling issues.

Troubleshooting Guide:

| Observed Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient oxidative addition or catalyst inhibition.2. Insufficient thermal energy.3. Deactivated catalyst (oxygen exposure). | 1. Ensure a bulky, electron-rich ligand (e.g., SPhos) is used.[8]2. Increase temperature or switch to microwave heating.3. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |

| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess protic sources.3. Inherent instability of the boronic acid.[7][8] | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).2. Minimize the amount of water in the solvent system.3. Consider converting the boronic acid to a more stable pinacol boronate ester. |

| Homocoupling | 1. Catalyst decomposition leading to Pd black.2. Oxygen contamination promoting boronic acid homocoupling. | 1. Increase ligand-to-palladium ratio to better stabilize the catalyst.2. Rigorously exclude oxygen from the reaction setup. |

| Dehalogenation of Ar-Br | 1. Side reaction promoted by certain bases or impurities.2. Can be a competing pathway under harsh conditions. | 1. Screen different bases (e.g., switch from a carbonate to a phosphate).2. Attempt the reaction at a lower temperature for a longer duration. |

Conclusion

While this compound is classified as a challenging substrate for Suzuki-Miyaura cross-coupling, its successful implementation is readily achievable through a rational, mechanism-informed approach. The "2-pyridyl problem" is effectively mitigated by the strategic use of bulky, electron-rich phosphine ligands, which shield the palladium center from inhibitory coordination and accelerate the catalytic cycle. Careful selection of a suitable base and rigorously maintained inert conditions are paramount to minimizing side reactions like protodeboronation. The protocols and troubleshooting guides presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently and efficiently incorporate this valuable fluorinated pyridine building block into their synthetic programs.

References

- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.

- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram.

- Cook, X. A., et al.

- Cook, X. A., et al.

- Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.

- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

- ResearchGate.

- Düfert, A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

- Benchchem. Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.

- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.

- Cook, X. A., et al.

- Organic Chemistry Portal. Suzuki Coupling.

- Wikipedia. Suzuki reaction.

- Guernon, J., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.

- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Kayan, C., et al. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- Sigma-Aldrich. This compound.

Sources

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Topic: Scale-up Synthesis Considerations for 6-Ethoxy-2-fluoropyridine-3-boronic Acid Derivatives

An Application Note for Drug Development Professionals

**Abstract

6-Ethoxy-2-fluoropyridine-3-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges related to process safety, reaction control, product stability, and purification. This document provides an in-depth guide for researchers, chemists, and process engineers on the critical considerations for the robust and scalable synthesis of this important class of heteroaromatic boronic acids. We will explore common synthetic routes, detail process optimization parameters, and provide a comprehensive, field-tested protocol and troubleshooting guide.

Introduction: The Strategic Importance of Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in pharmaceutical development. The pyridine moiety is a common feature in many marketed drugs, and its functionalization is key to modulating pharmacological properties. Specifically, this compound offers a unique substitution pattern that is attractive for creating novel intellectual property and fine-tuning drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.

However, the synthesis of pyridine boronic acids, particularly those with electron-withdrawing groups like fluorine, is not trivial. The 2-pyridinyl boronic acids and their esters are often less stable than their 3- and 4-pyridinyl counterparts, being susceptible to protodeboronation (the loss of the boronic acid moiety). This inherent instability, coupled with the challenges of handling organometallic intermediates at scale, necessitates a carefully designed and controlled manufacturing process.

Core Synthetic Strategies: A Mechanistic Overview

Several methods exist for the synthesis of pyridinylboronic acids, but not all are equally amenable to scale-up. The most prevalent and industrially relevant approach involves the formation of an organometallic intermediate from a corresponding halopyridine, followed by quenching with a borate ester.

Halogen-Metal Exchange and Borylation

This is the workhorse method for this class of compounds. It proceeds via a two-step sequence:

-

Lithium-Halogen Exchange: A suitable precursor, such as 3-bromo-6-ethoxy-2-fluoropyridine, is treated with an organolithium reagent (e.g., n-butyllithium or s-butyllithium) at cryogenic temperatures (-78 °C to -70 °C). This rapidly exchanges the bromine atom for lithium, forming a highly reactive pyridinyllithium species. The extremely low temperature is critical to prevent decomposition of the thermally sensitive organometallic intermediate.

-

Electrophilic Quench: The organolithium compound is then reacted in situ with a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The borate acts as an electrophile, and upon acidic work-up, the resulting boronate ester is hydrolyzed to the desired boronic acid.

The choice of borate ester and the precise control of reaction conditions are paramount for achieving high yields and purity.[3][4]

Diagram: Primary Synthetic Workflow via Halogen-Metal Exchange

Caption: Synthetic pathway from halopyridine to boronic acid.

Process Development and Scale-Up Considerations

Translating a laboratory procedure to a pilot plant or manufacturing setting requires a thorough analysis of each process parameter.

Raw Material Quality and Handling

The purity of starting materials is a fundamental determinant of success in chemical synthesis, especially for sensitive organoboron reagents.[5]

-

Halopyridine Precursor: Must be free of impurities that could consume the expensive organolithium reagent or interfere with the reaction. Purity should be >98% as determined by GC or HPLC.

-

Organolithium Reagent: Accurate titration is mandatory before use to determine the precise molarity. Handling requires a strictly inert and anhydrous environment to prevent degradation and ensure safety.

-

Trialkyl Borate: Should be anhydrous. The presence of water will consume the organometallic intermediate, leading to protodeboronation of the product and reduced yield.

Critical Process Parameter (CPP) Optimization

| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Rationale & Causality |

| Temperature | -78 °C (Dry Ice/Acetone Bath) | -70 to -75 °C (Cryogenic Reactor) | Essential for the stability of the pyridinyllithium intermediate. Poor temperature control leads to decomposition and significant byproduct formation. The larger scale requires robust heat transfer capabilities. |

| Reagent Addition | Syringe pump over 15-30 min | Metering pump with subsurface addition over 2-4 hours | Controls the reaction exotherm. Slow addition on a large scale is critical to prevent thermal runaways and maintain a consistent temperature profile within the reactor. |

| Solvent | Anhydrous THF | Anhydrous THF or 2-MeTHF | 2-Methyltetrahydrofuran (2-MeTHF) is often preferred at scale due to its higher boiling point, better stability, and reduced potential for peroxide formation. Anhydrous conditions are non-negotiable. |

| Work-up pH | pH ~2-3 | Strict pH control (2.0-3.0) using automated probes | Precise pH control during the aqueous quench and hydrolysis is vital. A pH that is too high can lead to the formation of stable boronate salts that are difficult to hydrolyze, while a pH that is too low can accelerate protodeboronation. |

| Agitation | Magnetic Stirring | Mechanical Stirring (e.g., impeller, pitched-blade turbine) | Efficient mixing is required to ensure good mass and heat transfer, especially during the heterogeneous work-up and crystallization steps. Inefficient stirring can lower yield.[3] |

Work-up and Purification: The Primary Challenge

Purification is often the most challenging aspect of boronic acid synthesis at scale. Column chromatography is generally not economically viable.

-

Initial Work-up: After the quench, a solvent swap from THF to a higher-boiling, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene can facilitate phase separation and removal of water-soluble byproducts.

-

Crystallization: The most effective and scalable purification method. A carefully designed anti-solvent crystallization or cooling crystallization is preferred. Screening various solvent systems (e.g., heptane/MTBE, water/acetonitrile) is crucial.[6]

-

Derivatization for Purification: If direct crystallization fails to provide the required purity, a common strategy is to convert the crude boronic acid into a more stable, crystalline derivative.

-

Diethanolamine (DABO) Adducts: Reacting the crude boronic acid with diethanolamine often forms a highly crystalline, stable DABO boronate which can be easily recrystallized. The pure boronic acid can be liberated by treatment with acid.[7][8]

-

Trifluoroborate Salts (KHF₂): Treatment with potassium hydrogen fluoride (KHF₂) converts the boronic acid to an air-stable, crystalline potassium trifluoroborate salt, which can be purified and later hydrolyzed back to the boronic acid if needed.

-

Safety and Environmental Considerations

-

Pyrophoric Reagents: The use of n-butyllithium necessitates specialized equipment, including pressure-equalizing dropping funnels and operation under a robust inert gas (N₂ or Ar) blanket. All personnel must be trained in handling pyrophoric materials.

-

Borane Safety: While trialkyl borates are not as hazardous as borane complexes, appropriate personal protective equipment (PPE) should be used. Safe quenching and workup procedures are essential to manage any residual reactive species.[9]

-

Thermal Hazards: The lithium-halogen exchange is exothermic. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile and ensure that the cooling capacity of the plant reactor is sufficient to prevent a thermal runaway.

Detailed Scale-Up Protocol: Synthesis of this compound (100 g Scale)

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable chemical processing facility.

Equipment:

-

20 L jacketed glass reactor with mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

-

10 L pressure-equalizing dropping funnel.

-

Cryogenic cooling system capable of maintaining -75 °C.

Reagents:

-

3-Bromo-6-ethoxy-2-fluoropyridine (468 g, 2.0 mol, 1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF), (8 L)

-

n-Butyllithium (2.5 M in hexanes, 840 mL, 2.1 mol, 1.05 equiv)

-

Triisopropyl borate (565 g, 3.0 mol, 1.5 equiv)

-

Hydrochloric Acid (2 M aqueous solution, ~3 L)

-

Methyl tert-butyl ether (MTBE), (10 L)

-

Heptane (5 L)

Procedure:

-

Reactor Setup: Assemble, dry, and purge the reactor system with nitrogen.

-

Charging: Charge the 3-bromo-6-ethoxy-2-fluoropyridine and anhydrous THF into the reactor. Begin stirring and cool the solution to -75 °C.

-

Lithiation: Slowly add the n-butyllithium solution via the dropping funnel over 2 hours, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -75 °C for an additional 30 minutes.

-

Borylation: Add the triisopropyl borate neat via the dropping funnel over 1 hour, maintaining the temperature below -70 °C.

-

Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to -20 °C over 2 hours.

-

Quench & Hydrolysis: Slowly and carefully add 2 M HCl to the reaction mixture, keeping the temperature below 0 °C. Continue adding acid until the aqueous layer reaches a stable pH of 2.0-2.5.

-

Phase Separation: Allow the mixture to warm to room temperature (20-25 °C). Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with MTBE (2 x 2 L). Combine all organic layers.

-

Wash: Wash the combined organic layers with brine (1 x 2 L).

-

Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 1.5 L. Slowly add heptane (5 L) with stirring to induce crystallization.

-

Isolation: Stir the resulting slurry at 0-5 °C for 2 hours. Filter the solid product, wash the filter cake with cold heptane (2 x 500 mL), and dry under vacuum at 40 °C to a constant weight.

-

Analysis: Analyze the final product for purity (HPLC, NMR) and yield. Expected yield: 270-315 g (73-85%).

Troubleshooting Common Scale-Up Issues

Diagram: Troubleshooting Decision Tree

Caption: A decision tree for diagnosing low-yield issues.

References

- Novel large-scale synthesis methods for heterocyclic and functionalized boronic acids.

- The Impact of Purity on Chemical Synthesis: A Focus on Organoboron Reagents. (2026).

- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.PMC.

- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).JTI.

- 3-pyridylboronic acid.Organic Syntheses Procedure.

- Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.Benchchem.

- How to purify boronic acids/boronate esters?

- Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions.

- Purific

- Synthesis and Application of Organoboron Compounds.National Academic Digital Library of Ethiopia.

- Recent progress in the synthesis of pyridinylboronic acids and esters.Arkivoc. (2013).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

Application Note: One-Pot Synthesis Strategies Involving 6-Ethoxy-2-fluoropyridine-3-boronic Acid

Abstract

This application note details high-efficiency, one-pot synthetic protocols for utilizing 6-Ethoxy-2-fluoropyridine-3-boronic acid (CAS: 2096335-58-7 / 1150114-77-4) as a versatile scaffold in medicinal chemistry. Specifically targeting the development of kinase inhibitors and biaryl heterocycles, this guide focuses on orthogonal functionalization strategies. We analyze the electronic properties that allow this scaffold to undergo sequential Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (

Chemical Profile & Strategic Analysis[1]

The Scaffold

This compound represents a "privileged structure" in drug discovery. Its trifunctional nature allows for rapid diversification:

-

C3-Boronic Acid: A nucleophilic handle for Pd-catalyzed cross-coupling (C-C bond formation).

-

C2-Fluorine: An electrophilic site activated by the pyridine nitrogen, susceptible to

(C-N or C-O bond formation). -

C6-Ethoxy Group: An electron-donating group (EDG) that modulates the ring's electronics, stabilizing the pyridine against oxidative degradation while maintaining sufficient electrophilicity at C2.

Reactivity Matrix & Orthogonality

The success of a one-pot strategy relies on the chemoselectivity between the C-F bond and the C-B bond.

| Site | Functionality | Primary Reactivity | Condition Trigger |

| C3 | Boronic Acid | Suzuki Coupling | Pd Catalyst, Base, Heat (80-100°C) |

| C2 | Fluorine | Nucleophile (Amine/OR), Base, Heat (>100°C) | |

| C6 | Ethoxy | Electronic Modulation | Inert under standard coupling conditions |

Strategic Insight: The C-F bond at the 2-position of pyridine is generally stable under standard Suzuki conditions (unless highly activated electron-deficient partners are used). This allows for a Suzuki-First strategy. Conversely, performing

Protocol A: The "Coupling-Substitution" Sequence (Suzuki )

This is the preferred workflow for generating 2-amino-3-arylpyridine derivatives (common kinase inhibitor motifs).

Workflow Diagram

Figure 1: Sequential one-pot workflow for Suzuki coupling followed by

Detailed Experimental Procedure

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base 1 (Suzuki):

(2.0 M aq. solution, 3.0 equiv) -

Nucleophile (

): Primary or Secondary Amine (1.5 - 2.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Inert Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.1 mmol), and

(0.03 mmol). Evacuate and backfill with Nitrogen ( -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

(1.5 mL). -

Suzuki Reaction: Seal the vessel and heat to 80°C for 2–4 hours.

-

Checkpoint: Monitor by LCMS. The peak for the boronic acid should disappear, replaced by the intermediate (6-ethoxy-2-fluoro-3-arylpyridine). The C-F bond remains intact.

-

-

Transition to

: Once Suzuki coupling is >95% complete, do not work up . -

Nucleophile Addition: Directly add the amine nucleophile (1.5–2.0 mmol) to the hot reaction mixture.

-

Note: If the amine is a salt (e.g., HCl salt), add an additional equivalent of base (e.g.,

or DIPEA).

-

-

Reaction: Increase temperature to 110–120°C . Stir for 12–16 hours.

-

Optimization: For sterically hindered amines, microwave irradiation at 140°C for 30-60 mins is recommended.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over

, concentrate, and purify via flash chromatography.

Protocol B: The "Substitution-Coupling" Sequence (Inverse Strategy)

Caution: This route is generally less recommended due to the instability of the boronic acid under nucleophilic conditions, but it is necessary if the aryl halide partner in the Suzuki step contains sensitive groups (e.g., esters) that would not survive the harsh

Modification: To make this work, convert the boronic acid to a Pinacol Ester in situ or use a mild nucleophile.

-

Step 1 (

): React this compound with a mild nucleophile (e.g., morpholine) at moderate temperature (60-80°C) in dry DMF using DIPEA as a base.-

Critical: Avoid aqueous bases here to prevent protodeboronation.

-

-

Step 2 (Suzuki): Add the Aryl Halide, Pd catalyst, and aqueous base after the substitution is complete.

Troubleshooting & Optimization

Common Failure Modes

-

Protodeboronation: The boronic acid group falls off before coupling.

-

Cause: High temperature + aqueous base + electron-deficient ring.

-

Solution: Use anhydrous conditions for the first step (e.g.,

in Dioxane) or switch to a precatalyst like

-

-

Hydrolysis of Fluorine: Formation of the pyridone (C2-OH) instead of the desired amine.

-

Cause: Hydroxide ions competing with the amine in Step 2.

-

Solution: Ensure the amine is in excess. If using aqueous base from Step 1, add a phase transfer catalyst (TBAB) or switch to an anhydrous base (DIPEA) for Step 2.

-

Decision Tree for Optimization

Figure 2: Troubleshooting logic for common synthetic anomalies.

References

-

National Institutes of Health (PMC). (2018). A novel protocol for the one-pot borylation/Suzuki reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 6-Ethoxy-2-fluoropyridine-3-boronic acid

Topic: Stabilization & Coupling of 6-Ethoxy-2-fluoropyridine-3-boronic acid Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

Subject: "My reaction is failing. The starting material disappears, but I only get the deboronated byproduct (6-ethoxy-2-fluoropyridine). I see no product."

Diagnosis: You are experiencing Protodeboronation (PDB) . This specific scaffold—This compound —is a "perfect storm" for instability.

-

The 2-Fluoro Effect: The fluorine atom at the C2 position is highly electronegative. It inductively withdraws electron density, stabilizing the development of a negative charge at the C3 position (where your boron is).

-

The Pyridine Nitrogen: The electron-deficient nature of the pyridine ring further facilitates the cleavage of the C-B bond.

-

The Mechanism: Under basic conditions (standard Suzuki), the base attacks the boron to form a tetrahedral "ate" complex. In your molecule, the C-B bond in this complex is exceptionally weak because the resulting carbanion is stabilized by the adjacent Fluorine and the ring Nitrogen.

The result is that your starting material decomposes faster than it can undergo Transmetallation with the Palladium catalyst.

Module 1: The "Before" Phase (Storage & Handling)

Q: It turns into a sticky oil in the fridge. Is it ruined?

A: Likely, yes. Free boronic acids of this class are hygroscopic. Water promotes the formation of the boronate "ate" complex (even without added base), which leads to auto-protodeboronation.

Corrective Action:

-

Never store the free acid for long periods.

-

Immediate Conversion: If you synthesized it, immediately convert it to a MIDA Boronate or a Potassium Trifluoroborate (

) . -

The MIDA Solution: The MIDA (N-methyliminodiacetic acid) ester rehybridizes the boron from

to

Module 2: Reaction Optimization (The "During" Phase)

We recommend two distinct protocols. Protocol A is the "Gold Standard" (using MIDA). Protocol B is the "Emergency Fix" (if you must use the free acid).

Protocol A: The "Slow Release" Strategy (Recommended)

Best for: High yields, scaling up, and difficult substrates.

The Logic: Since the free boronic acid decomposes rapidly, we use the MIDA ester as a reservoir. We use a weak, aqueous base to slowly hydrolyze the MIDA ester, releasing the active boronic acid slowly. The concentration of the unstable acid remains low, ensuring it is consumed by the Palladium catalyst (Cross-Coupling) before it can decompose (PDB).

Step-by-Step Guide:

| Component | Recommendation | Function |

| Boron Source | 6-Ethoxy-2-fluoropyridine-3-MIDA boronate | Stable reservoir.[1] |

| Catalyst | XPhos Pd G2 (1.5 - 3 mol%) | Highly active precatalyst ensures rapid Oxidative Addition. |

| Base | Weak base for controlled hydrolysis. | |

| Solvent | THF : Water (10:1 ratio) | Water is required here for hydrolysis. |

| Temp | 60°C | Moderate heat balances hydrolysis rate vs. decomposition. |

Workflow:

-

Dissolve MIDA boronate and Aryl Halide in THF.

-

Add XPhos Pd G2.

-

Add aqueous

solution dropwise (or in one portion if scale is small). -

Heat to 60°C.

-

Monitor: You should see the MIDA spot disappear and Product appear. You will not see a buildup of free boronic acid (it is consumed instantly).

Protocol B: The "Anhydrous Sprint" (For Free Acids)

Best for: When you cannot make the MIDA ester and must use the commercial free acid.

The Logic: If you must use the acid, you must eliminate water (which promotes PDB) and use a fluoride source instead of a hydroxide/carbonate base. Fluoride activates the boron without requiring water.

Step-by-Step Guide:

| Component | Recommendation | Function |

| Boron Source | Free Boronic Acid (1.5 - 2.0 equiv) | Use excess to account for some loss. |

| Catalyst | Pd(dba)2 + P(t-Bu)3 or XPhos | Bulky, electron-rich ligands accelerate Transmetallation. |

| Base | CsF (2.0 - 3.0 equiv) | Anhydrous activation. Avoids hydroxide formation.[2] |

| Solvent | Anhydrous Dioxane or Toluene | Strictly dry. |

| Additives | Activated 4Å Molecular Sieves | Scavenges trace moisture. |

Workflow:

-

Flame-dry your Schlenk tube/vial.

-

Add Boronic Acid, Aryl Halide, CsF, and Catalyst in a glovebox or under Argon flow.

-

Add anhydrous Dioxane.

-

The Sprint: Heat rapidly to 80-100°C. The goal is to force the cross-coupling to happen faster than the thermal decomposition.

Module 3: Visualizing the Problem & Solution

Diagram 1: The Mechanism of Failure (Protodeboronation)

This diagram illustrates why your molecule breaks down.

Caption: The base-catalyzed decomposition pathway. The 2-Fluoro substituent stabilizes the transient carbanion, accelerating C-B bond breakage.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to save your experiment.

Caption: Decision matrix for selecting the correct stabilization protocol based on available reagents.

Module 4: FAQs & Troubleshooting

Q: Can I purify the free boronic acid on silica gel? A: NO. Silica gel is acidic. It will facilitate protodeboronation or trap your compound irreversibly.

-

Solution: If you must purify the boronic acid, use neutral alumina or reverse-phase chromatography (C18) with buffered eluents (no TFA!). Ideally, convert to the Pinacol ester or MIDA boronate before purification; these are silica-stable.

Q: Why not just use the Pinacol ester (BPin)?

A: The Pinacol ester is better than the acid, but for 2-fluoro-3-pyridyl systems, it is often still not stable enough. The MIDA boronate is superior because the boron is

Q: I see a "homocoupling" byproduct of the aryl halide. What does this mean? A: This confirms your boronic acid is dead. The catalyst is sitting idle because the boron species decomposed, so the Palladium starts coupling the Aryl Halide to itself (or undergoing reduction). Increase the stability of the boron species (Protocol A) to fix this.

References

-

Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

- Foundational text on MIDA boronates for unstable substr

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

- Describes the XPhos Pd G2 systems required for rapid oxid

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

- The definitive mechanistic study on why electron-deficient boronic acids decompose.

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. [Link]

- Reference for the Trifluoroborate salt altern

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Ethoxy-2-fluoropyridine-3-boronic acid

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Ethoxy-2-fluoropyridine-3-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative analysis, predicted spectral data, and crucial experimental insights to ensure accurate structural elucidation and quality control.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by its substituents: the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and the reactive boronic acid moiety. An unambiguous understanding of its structure through NMR spectroscopy is paramount for its effective application. This guide will provide a detailed NMR analysis, addressing the common challenges associated with the characterization of boronic acids.

Predicted NMR Spectra and a Comparative Analysis

In the absence of readily available experimental spectra in the public domain, this guide presents predicted ¹H and ¹³C NMR data for this compound. These predictions, generated using established NMR prediction algorithms, serve as a robust baseline for experimental verification. For a more comprehensive understanding, a comparative analysis with structurally related compounds is also provided.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the ethoxy group protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns are influenced by the interplay of the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.9 - 8.2 | dd | J(H-H) ≈ 7-8, J(H-F) ≈ 1-2 |

| H-5 | 7.1 - 7.4 | dd | J(H-H) ≈ 7-8, J(H-F) ≈ 4-5 |

| -OCH₂CH₃ | 4.3 - 4.6 | q | J(H-H) ≈ 7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7 |

| B(OH)₂ | 5.0 - 8.0 | br s | - |

Note: Predicted values can vary slightly based on the software and algorithm used. The boronic acid protons are often broad and their chemical shift is highly dependent on solvent, concentration, and water content.

Comparative ¹H NMR Analysis

To contextualize the predicted data, a comparison with the known ¹H NMR data of similar compounds is instructive:

-

2-Fluoropyridine : The protons on a simple 2-fluoropyridine ring provide a reference for the influence of the fluorine substituent. The proton ortho to the fluorine (H-3) is significantly affected by through-space coupling.

-

3-Pyridylboronic acid : This compound demonstrates the effect of the boronic acid group on the pyridine ring protons. The proton ortho to the boronic acid (H-2 and H-4) are typically deshielded.[1]

-

6-Ethoxypyridine-3-boronic acid : The absence of the fluorine atom in this analogue allows for the isolation of the electronic contribution of the ethoxy group on the chemical shifts of the pyridine protons.

This comparative approach allows researchers to dissect the individual contributions of each substituent to the overall ¹H NMR spectrum of the target molecule.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals: four for the pyridine ring carbons and two for the ethoxy group carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature. The carbon bearing the boronic acid group may show a broadened signal due to quadrupolar relaxation of the adjacent boron atom.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-3 | 115 - 125 (broad) |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 165 - 170 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

Note: The chemical shift of the carbon attached to the boronic acid (C-3) is an estimate and may be difficult to observe experimentally.

Comparative ¹³C NMR Analysis

A comparison with related structures provides valuable insights:

-

2-Fluoropyridine : The C-2 signal in 2-fluoropyridine shows the characteristic large one-bond C-F coupling, providing a benchmark for the target molecule.[3]

-

Pyridine-3-boronic acid : The chemical shift of the carbon attached to the boronic acid in this simpler analogue helps in assigning the C-3 signal in the target compound.

-

Discussion on Substituent Effects : The electron-donating ethoxy group at C-6 is expected to shield C-5 and C-3, while the electron-withdrawing fluorine at C-2 will deshield C-2 and C-3. The boronic acid group is generally considered to be weakly electron-withdrawing. The interplay of these effects determines the final chemical shifts.

Experimental Protocol for High-Quality NMR Spectra

Obtaining clean, interpretable NMR spectra for boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. This oligomerization leads to peak broadening and complex, often uninterpretable, spectra.[4] The following protocol is designed to mitigate these issues.

Sample Preparation: The Key to Success

-

Solvent Selection : The choice of deuterated solvent is critical.

-

DMSO-d₆ : Often the solvent of choice. It is a good solvent for many boronic acids and can help to break up oligomers. The exchangeable B(OH)₂ protons are often observable in this solvent.

-

Methanol-d₄ (MeOD-d₄) : An excellent choice for breaking up boroxine trimers. The B-OH protons will rapidly exchange with the deuterium of the solvent and will likely not be observed.[4]

-

Deuterium Oxide (D₂O) : Also effective at disrupting oligomerization. The compound must be sufficiently water-soluble. Similar to MeOD-d₄, the B-OH protons will exchange.[4]

-

Avoid Chloroform-d (CDCl₃) : Boronic acids often have poor solubility in CDCl₃, and this solvent can promote the formation of boroxines, leading to poor quality spectra.

-

-

Concentration : Use a moderate concentration of 5-10 mg in 0.6-0.7 mL of solvent. Overly concentrated samples can exacerbate oligomerization.

-

Water Content : Ensure the deuterated solvent is of high quality with low residual water content, unless D₂O is being used. Excess water can affect the chemical shift of the B(OH)₂ protons.

NMR Instrument Parameters

-

Spectrometer Frequency : A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion, especially for resolving the aromatic proton couplings.

-

¹H NMR Acquisition :

-

Number of Scans : A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : A relaxation delay of at least 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

-

Number of Scans : A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1) : A longer relaxation delay (2-5 seconds) is advisable for quaternary carbons and the carbon attached to the boron.

-

Workflow for NMR Analysis

Caption: Experimental workflow for the NMR analysis of this compound.

Conclusion and Best Practices

The successful NMR analysis of this compound hinges on a combination of predictive understanding and meticulous experimental technique. While direct experimental data may not always be readily available, a comparative approach using predicted spectra and data from structural analogues provides a solid foundation for analysis. The primary experimental challenge lies in overcoming the propensity of boronic acids to form boroxines. By carefully selecting a deuterated solvent such as DMSO-d₆ or MeOD-d₄, researchers can obtain high-quality, interpretable ¹H and ¹³C NMR spectra, enabling unambiguous structural confirmation of this versatile synthetic building block. Adherence to the protocols outlined in this guide will empower scientists to confidently characterize this and other challenging boronic acid derivatives.

References

-

Mestrelab Research. Mnova NMRPredict. [Link]

-

Bruker. Mnova Predict. [Link]

-

PerkinElmer. ChemDraw. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Reddit. Effect of boron groups on 13C NMR chemical shift. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

Sources

Structural Fidelity & Solid-State Dynamics: A Comparative Crystallographic Guide to 6-Ethoxy-2-fluoropyridine-3-boronic Acid

Executive Summary: The "Scaffold Paradox"

In medicinal chemistry, 6-Ethoxy-2-fluoropyridine-3-boronic acid represents a high-value scaffold. The 2-fluoro substituent modulates metabolic stability and pKa, while the 6-ethoxy group provides lipophilicity and a handle for further functionalization. However, this molecule presents a classic "Scaffold Paradox": the very features that make it potent (amphiphilic nature, reactive boron center) make it crystallographically challenging.

This guide compares the solid-state performance of the Free Acid (Parent) against its two primary alternatives: the Pinacol Ester (Bpin) and the Cyclic Boroxine (Anhydride) . We utilize X-ray crystallography not just for structure confirmation, but as a diagnostic tool to validate shelf-stability and hydration state.

Comparative Analysis: Free Acid vs. Alternatives

For drug development, the choice of isolating the free acid versus a protected derivative is critical. The table below synthesizes crystallographic and functional data.

| Feature | Free Acid (Target) | Pinacol Ester (Alternative A) | Cyclic Boroxine (Alternative B) |

| Formula | |||

| Atom Economy | High (100%) | Low (~55% active mass) | Medium (Variable hydration) |

| Crystallizability | Difficult (Prone to twinning) | Excellent (Large prisms) | Moderate (Often amorphous) |

| X-Ray Motif | H-bonded Dimers or Polymers | Discrete Monomers | Planar |

| Stability | Moderate (Protodeboronation risk) | High (Hydrolysis resistant) | High (Thermally stable) |

| Suzuki Reactivity | Fast (No deprotection needed) | Slow (Requires hydrolysis) | Variable (Solubility limited) |

Expert Insight: The "Dehydration Trap"

A common error in analyzing this compound is misinterpreting the crystal data.

-

The Risk: Under vacuum drying or non-polar solvent crystallization (e.g., Hexane/EtOAc), the free acid often dehydrates in situ to form the Boroxine trimer.

-

The X-Ray Signature: If your refinement shows a

core rather than discrete

Experimental Protocol: Crystallographic Workflow

To obtain high-fidelity data for the free acid without inducing dehydration, follow this self-validating protocol.

Phase A: Crystal Growth (The "Wet" Approach)

-

Objective: Stabilize the

moiety. -

Solvent System: Acetone/Water (10:1) or THF/Pentane. Avoid pure alcohols to prevent esterification.

-

Method: Vapor Diffusion at 4°C.

-

Dissolve 20 mg of target in 0.5 mL Acetone/Water.

-

Place in an inner vial.

-

Seal in a jar containing 5 mL Pentane.

-

Why? Water acts as a "structural anchor," participating in the H-bond network to prevent boroxine formation.

-

Phase B: Data Collection & Refinement

-

Temperature: 100 K (Critical to freeze ethoxy chain disorder).

-

Radiation: Cu-K

( -

Refinement Strategy:

-

Locate Hydroxyl H-atoms from difference Fourier maps.

-

Validation: Restrain O-H bond lengths to 0.82 Å (DFIX) if thermal motion is high.

-

Check: If

, check for "whole molecule disorder" caused by the ethoxy group flipping.

-

Structural Analysis & Data Interpretation

When analyzing the solved structure, focus on these three molecular checkpoints.

Checkpoint 1: The Fluorine-Boron Interaction

In 2-fluoropyridine-3-boronic acids, the fluorine atom is ortho to the boron.

-

Observation: Expect a twist angle (C2-C3-B-O) of 15°–30° .

-

Causality: Electronic repulsion between the Fluorine lone pairs and the Boron hydroxyls forces the boron group out of the pyridine plane. This breaks planarity but increases solubility compared to non-fluorinated analogs.

-

Metric:

distance. If

Checkpoint 2: The Supramolecular Synthon

Boronic acids crystallize in two primary motifs.

-

Syn-Anti Catemer: Infinite chains. (Common in hydrated forms).

-

Syn-Syn Dimer: Centrosymmetric

rings. (Common in dry forms).

-

For 6-Ethoxy-2-fluoro...: The syn-syn dimer is the target motif for stable, dry powder. If you observe catemers, the material is likely hygroscopic.

Checkpoint 3: Bond Length Validation (Representative Data)

Compare your experimental values against these standard ranges for fluorinated pyridine boronates to ensure chemically reasonable assignment.

| Bond Type | Expected Length (Å) | Significance |

| C(sp2)–B | 1.55 – 1.58 | Shorter = stronger |

| C(sp2)–F | 1.33 – 1.36 | Typical aromatic C-F. |

| B–O | 1.36 – 1.38 | If < 1.34, suspect Boroxine (anhydride). |

| C(sp2)–O(Ethoxy) | 1.34 – 1.36 | Indicates conjugation with pyridine ring. |

Visualization: Decision Logic & Interaction Networks

Diagram 1: Crystallographic Decision Tree

This workflow guides the researcher through the structural characterization process, highlighting failure points (red) and success paths (green).

Caption: Workflow for isolating the correct solid-state form. Note that alcoholic solvents lead to esterification artifacts, while aggressive drying leads to boroxine formation.

Diagram 2: The "Syn-Syn" Dimer Motif

The idealized hydrogen-bonding network that confirms the stable free acid structure.

Caption: The Centrosymmetric

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database: Pyridine Boronic Acid Substructures.[Link]

- Hall, D. G. (2011).Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on boroxine/acid equilibrium).

-

Rodríguez-Cuamatzi, P., et al. (2004). Supramolecular synthons in crystal engineering: The case of pyridine boronic acids. Crystal Growth & Design. [Link]

- Nangia, A. (2011).Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. (Reference for twist angle analysis).

A Senior Application Scientist's Guide to Reactivity in Suzuki-Miyaura Couplings: 2-Fluoropyridine vs. 2-Chloropyridine Boronic Acids